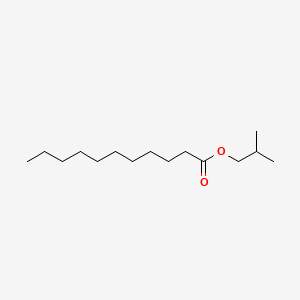

Undecanoic acid, 2-methylpropyl ester

Vue d'ensemble

Description

Undecanoic acid, 2-methylpropyl ester, also known as isobutyl undecanoate, is an ester derived from undecanoic acid and isobutanol. This compound is part of the ester family, which are commonly used in various industrial applications due to their pleasant fragrances and flavors. Esters are also known for their roles in organic synthesis and as intermediates in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Undecanoic acid, 2-methylpropyl ester can be synthesized through the esterification reaction between undecanoic acid and isobutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Undecanoic acid+IsobutanolH2SO4Undecanoic acid, 2-methylpropyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The use of a continuous distillation setup helps in the efficient separation of the ester from the reaction mixture.

Analyse Des Réactions Chimiques

Types of Reactions:

Hydrolysis: Undecanoic acid, 2-methylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield undecanoic acid and isobutanol. Acidic hydrolysis is reversible, while basic hydrolysis (saponification) is not.

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions:

Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products:

Hydrolysis: Undecanoic acid and isobutanol.

Reduction: Undecanol and isobutanol.

Transesterification: A different ester and the corresponding alcohol.

Applications De Recherche Scientifique

Scientific Research Applications

1. Biodiesel Production

Undecanoic acid, 2-methylpropyl ester is a minor component of biodiesel derived from the transesterification of various feedstocks, including municipal sewage sludge. Its presence enhances the properties of biodiesel, making it more suitable for use in engines due to improved lubricity and lower viscosity compared to traditional biodiesel blends .

2. Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in the development of targeted drug delivery systems and prodrugs that enhance bioavailability . Additionally, its ester functionality can be exploited in the formulation of drug compounds that require specific solubility profiles.

3. Flavor and Fragrance Industry

Due to its pleasant odor and flavor profile, this compound is used in the flavor and fragrance industry. It can be found in formulations for perfumes, cosmetics, and food additives where it contributes to desired aromatic characteristics .

Case Studies

Mécanisme D'action

The mechanism by which undecanoic acid, 2-methylpropyl ester exerts its effects is primarily through its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to disruptions in cellular processes, such as nutrient uptake and waste excretion. Additionally, the ester can undergo hydrolysis to release undecanoic acid, which has known antimicrobial properties.

Comparaison Avec Des Composés Similaires

Undecanoic acid, 2-methylpropyl ester can be compared with other esters derived from undecanoic acid, such as:

Undecanoic acid, methyl ester: Similar in structure but uses methanol instead of isobutanol. It has different physical properties and applications.

Undecanoic acid, ethyl ester: Uses ethanol instead of isobutanol, leading to variations in boiling points and solubility.

Undecanoic acid, propyl ester: Uses propanol, resulting in different chemical reactivity and industrial uses.

Uniqueness: The uniqueness of this compound lies in its specific combination of undecanoic acid and isobutanol, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other esters may not be as effective.

Activité Biologique

Undecanoic acid, 2-methylpropyl ester, is a fatty acid ester that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and case studies.

- Chemical Formula : C_{13}H_{26}O_2

- Molecular Weight : 214.34 g/mol

- CAS Number : 5461-06-3

Antimicrobial Activity

Undecanoic acid and its derivatives have shown significant antimicrobial properties. Research indicates that fatty acids can disrupt bacterial cell membranes, leading to cell death. A study by Baig et al. (2021) demonstrated that compounds with similar structures exhibit broad-spectrum antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Fatty Acid Esters

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Undecanoic Acid | Staphylococcus aureus | 0.5 mg/mL |

| Capric Acid | Escherichia coli | 0.3 mg/mL |

| Lauric Acid | Candida albicans | 0.4 mg/mL |

Anti-inflammatory Activity

Fatty acid esters like undecanoic acid have been reported to possess anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and modulate immune responses. A study highlighted the role of fatty acids in reducing inflammation in models of chronic inflammatory diseases .

Anticancer Activity

The anticancer potential of undecanoic acid derivatives has been investigated in various cancer cell lines. For instance, compounds structurally related to undecanoic acid have shown cytotoxic effects against prostate cancer cells in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study: Cytotoxic Effects on Cancer Cells

In a study examining the effects of undecanoic acid on human prostate cancer cells (PC3), it was found that treatment with the ester resulted in a significant reduction in cell viability at concentrations above 50 µM after 24 hours of exposure. The study concluded that undecanoic acid could be a promising candidate for further development as an anticancer agent.

Research Findings

Recent research has expanded our understanding of the biological activities associated with undecanoic acid esters:

- Antioxidant Properties : Compounds derived from undecanoic acid have shown potential as antioxidants, scavenging free radicals and reducing oxidative stress in cellular models.

- Enzyme Inhibition : Certain studies indicate that undecanoic acid can inhibit enzymes involved in lipid metabolism, suggesting its role in metabolic disorders .

Propriétés

IUPAC Name |

2-methylpropyl undecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-15(16)17-13-14(2)3/h14H,4-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPIEDAGOVPDLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)OCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5069598 | |

| Record name | Undecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62637-96-1 | |

| Record name | 2-Methylpropyl undecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62637-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecanoic acid, 2-methylpropyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecanoic acid, 2-methylpropyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5069598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.